(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine (R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562762
InChI: InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
SMILES: CNCC1CCOC1
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine

CAS No.:

Cat. No.: VC13562762

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name N-methyl-1-[(3R)-oxolan-3-yl]methanamine
Standard InChI InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Standard InChI Key ZUGRRINNTXSWBR-ZCFIWIBFSA-N
Isomeric SMILES CNC[C@H]1CCOC1
SMILES CNCC1CCOC1
Canonical SMILES CNCC1CCOC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure comprises a tetrahydrofuran ring—a five-membered cyclic ether—substituted at the 3-position with a methylamine group. The R-configuration at this chiral center is critical for its stereoselective behavior in reactions and binding interactions. The 2D structure, represented by the SMILES string CNC[C@H]1CCOC1, highlights the spatial arrangement of the amine and THF groups .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(R)-N-Methyl-1-(oxolan-3-yl)methanamine
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
InChI KeyZUGRRINNTXSWBR-ZCFIWIBFSA-N
SMILESCNC[C@H]1CCOC1

The 3D conformation, computed via PubChem’s interactive model, reveals a puckered THF ring with the methylamine group occupying an equatorial position, minimizing steric strain .

Stereochemical Significance

The R-enantiomer exhibits distinct physicochemical properties compared to its S-counterpart. For instance, the specific rotation and hydrogen-bonding capacity differ due to the spatial orientation of the amine group relative to the THF ring. This enantiomeric purity is crucial in pharmaceutical applications, where stereochemistry often dictates biological activity .

Synthetic Approaches and Industrial Production

Industrial Manufacturing Challenges

Scalable production requires addressing:

  • Enantioselectivity: Maintaining high optical purity during large-scale reactions.

  • Cost-Efficiency: Optimizing catalyst turnover and minimizing waste.
    Patent data highlights the use of continuous-flow reactors and immobilized enzymes to enhance yield and stereochemical fidelity in similar amines .

Chemical Reactivity and Stability

Functional Group Transformations

The compound’s amine and ether functionalities enable diverse reactions:

  • Amine Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation: The THF ring is susceptible to ring-opening oxidation under strong acidic conditions, yielding dicarboxylic acid derivatives .

Table 2: Reaction Pathways and Products

Reaction TypeReagentsMajor Product
AlkylationCH₃I, K₂CO₃N,N-Dimethyl-1-(THF-3-yl)methanamine
OxidationKMnO₄, H₂SO₄3-(Methylaminomethyl)tetrahydrofuran-2,5-dione

Stability Profile

The compound is stable under ambient conditions but degrades in the presence of strong oxidizers or prolonged exposure to light. Storage recommendations include inert atmospheres and temperatures below 25°C .

Comparative Analysis with Structural Analogs

Key Differences from Similar Amines

CompoundStructural VariationBioactivity Implications
(S)-N-Methyl-1-(THF-3-yl)methanamineOpposite stereochemistry at C3Altered receptor binding kinetics
N-Methyl-1-(THF-2-yl)methanamineTHF substitution at C2Reduced steric hindrance

The R-configuration in the target compound confers superior metabolic stability compared to S-enantiomers, as evidenced in preclinical studies of related molecules .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral scaffold in synthesizing kinase inhibitors and antiviral agents. Patent WO2021032148A1 emphasizes its utility in generating enantiomerically pure candidates during drug discovery .

Asymmetric Catalysis

In organic chemistry, it acts as a ligand in transition metal catalysts, facilitating enantioselective C–C bond formations.

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